

# Thermochemical Properties of Methacrolein: A Technical Guide

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## Compound of Interest

Compound Name: Methacrolein

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This technical guide provides a comprehensive overview of the core thermochemical data for **methacrolein** (2-methylprop-2-enal). The information is compiled from established chemical databases and scientific literature to support research and development activities. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visualization of the relationships between key thermochemical properties.

## Core Thermochemical Data

The following table summarizes the key thermochemical properties of **methacrolein**. Data has been aggregated from various sources to provide a comparative overview.

Thermochemical Property	Value	Units	Phase	Notes and References
Enthalpy of Formation ( $\Delta_f H^\circ$ )	$-138.6 \pm 2.0$	kJ/mol	Liquid	Determined by combustion calorimetry.
-70.8	kJ/mol	Gas	[1]	
Enthalpy of Combustion ( $\Delta_c H^\circ$ )	$-2293.0 \pm 1.9$	kJ/mol	Liquid	Determined by combustion calorimetry.
Enthalpy of Vaporization ( $\Delta_{vap} H^\circ$ )	32.2	kJ/mol	Liquid	[2]
Enthalpy of Fusion ( $\Delta_{fus} H^\circ$ )	9.2	kJ/mol	Solid	
Ideal Gas Heat Capacity ( $C_{p,gas}$ )	99.74	J/mol·K	Gas	At 400 K.
106.03	J/mol·K	Gas	At 500 K.	
112.04	J/mol·K	Gas	At 600 K.	
Specific Heat Capacity	1.72	J/g·K	Liquid	At 25 °C.
Boiling Point	68-70 °C (341.15-343.15 K)	°C (K)	-	
Melting Point	-81 °C (192.15 K)	°C (K)	-	

## Experimental Protocols

The determination of thermochemical data, such as the enthalpy of combustion and formation, relies on precise calorimetric methods. A general protocol for determining the enthalpy of

combustion of a liquid organic compound like **methacrolein** using a static-bomb calorimeter is described below.

## Determination of the Enthalpy of Combustion via Static-Bomb Calorimetry

Objective: To measure the heat released during the complete combustion of a known mass of **methacrolein** at constant volume.

Apparatus:

- Isoperibol static-bomb calorimeter
- Stainless steel combustion bomb (typically with an internal volume of ~300 cm<sup>3</sup>)
- Calorimeter jacket with a controlled-temperature water bath
- High-precision thermometer or temperature sensor
- Ignition system
- Crucible (e.g., platinum)
- Balance (accurate to  $\pm 0.01$  mg)
- Oxygen cylinder with a pressure regulator

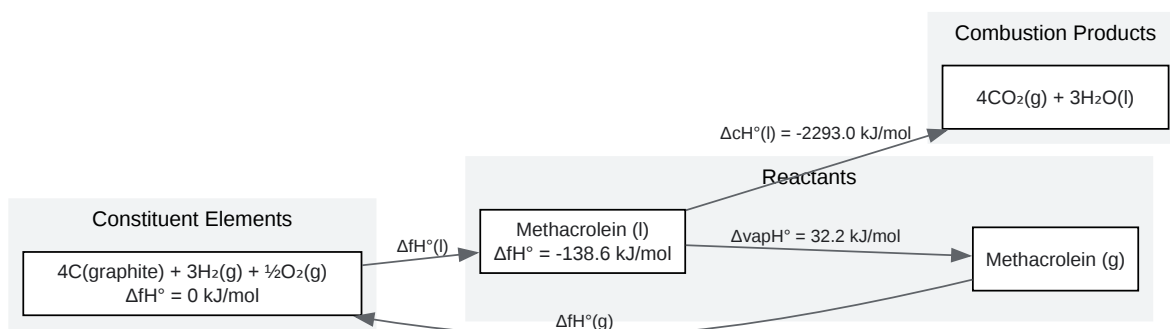
Procedure:

- **Sample Preparation:** A precisely weighed sample of liquid **methacrolein** (typically 0.5-1.0 g) is placed in the crucible. For volatile liquids, this is often done using a sealed ampoule of known mass and heat of combustion.
- **Bomb Assembly:** The crucible is placed in the bomb. A known length of ignition wire is connected to the electrodes, with the wire in contact with the sample. A small amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

- **Pressurization:** The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The calorimeter is then assembled with the temperature sensor and stirrer.
- **Temperature Equilibration:** The stirrer is started, and the system is allowed to reach thermal equilibrium, with the temperature of the calorimeter and its contents being recorded at regular intervals.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the calorimeter is recorded at short intervals as it rises due to the heat released by the combustion reaction.
- **Post-Reaction Analysis:** After the temperature has peaked and begins to cool, the bomb is removed, and the pressure is released. The interior of the bomb is inspected for any signs of incomplete combustion. The residual nitric acid and any other side products are quantified to make necessary corrections.
- **Calculation:** The heat absorbed by the calorimeter system ( $q$ ) is calculated using the equation  $q = C\Delta T$ , where  $C$  is the heat capacity of the calorimeter and  $\Delta T$  is the corrected temperature change. The heat capacity of the calorimeter is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid. The standard enthalpy of combustion ( $\Delta_c H^\circ$ ) is then calculated from the heat released by the combustion of the **methacrolein** sample, with corrections applied for the ignition energy and the formation of side products.

## Relationships Between Thermochemical Properties

The various enthalpies of a substance are interconnected through fundamental thermodynamic principles, such as Hess's Law. The following diagram illustrates the relationship between the standard enthalpy of formation of liquid **methacrolein**, its standard enthalpy of vaporization, and the standard enthalpies of formation of its combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).



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Caption: Relationship between enthalpies of formation, vaporization, and combustion for **methacrolein**.

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## References

- 1. Methacrolein |  $\text{C}_4\text{H}_6\text{O}$  | CID 6562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methacrolein [webbook.nist.gov]
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